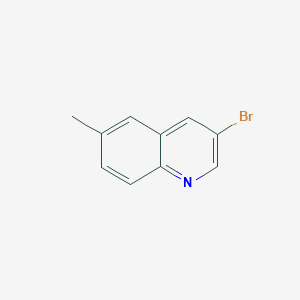

3-Bromo-6-methylquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWMQFNPEIICOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499352 | |

| Record name | 3-Bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66438-78-6 | |

| Record name | 3-Bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Profile: Physicochemical and Spectroscopic Properties

An In-depth Technical Guide to 3-Bromo-6-methylquinoline (CAS 66438-78-6): Synthesis, Reactivity, and Applications in Drug Discovery

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on this compound. As a key heterocyclic building block, this compound offers a unique combination of structural features that are highly valuable in the synthesis of complex molecular architectures and novel therapeutic agents. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, the logic of its reactivity, and its strategic application in modern drug discovery programs.

This compound is a substituted quinoline, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1] The strategic placement of a bromine atom at the 3-position and a methyl group at the 6-position provides distinct handles for synthetic manipulation and modulates the electronic properties of the heterocyclic system.

Data Presentation: Physicochemical Characteristics

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and material handling.

| Property | Value | Source(s) |

| CAS Number | 66438-78-6 | [2] |

| Molecular Formula | C₁₀H₈BrN | [2][3] |

| Molecular Weight | 222.08 g/mol | [2][3] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available at >97% | [2] |

| Storage | Store in a dry, sealed place | [2] |

Spectroscopic Profile: Elucidating the Structure

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (5H): Multiple signals in the δ 7.5-9.0 ppm range. The protons at C2 and C4 will appear as distinct singlets or narrow doublets at the downfield end of this region. Protons on the benzo-ring (C5, C7, C8) will show characteristic coupling patterns. - Methyl Protons (3H): A sharp singlet around δ 2.5 ppm. |

| ¹³C NMR | - Aromatic Carbons (9C): Signals expected in the δ 120-150 ppm region. The carbon bearing the bromine (C3) will be significantly shifted. - Methyl Carbon (1C): A signal expected around δ 21 ppm. |

| IR (Infrared) | - Aromatic C-H stretch: ~3050-3100 cm⁻¹ - C=C and C=N stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system. - C-Br stretch: Typically below 600 cm⁻¹ |

| MS (Mass Spec) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 221 and 223. |

Synthesis Strategy: The Friedländer Annulation Approach

The construction of the quinoline scaffold has been a subject of extensive research, with numerous named reactions available to chemists.[6][7] For preparing 3-haloquinolines, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is particularly effective.[8] An organosilane-promoted variation offers a general and efficient route.[9][10]

The logical synthetic pathway to this compound involves the reaction of 2-amino-5-methylacetophenone with an α-haloketone equivalent in the presence of an organosilane promoter. The organosilane activates the ketone and facilitates the cyclization cascade.[10]

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for 3-haloquinoline synthesis and should be adapted and optimized.[9][10]

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-5-methylacetophenone (1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous dichloromethane. Add the α-haloketone component (e.g., bromoacetone, 1.2 eq).

-

Promotion: Add the organosilane promoter (e.g., trimethylsilyl trifluoromethanesulfonate, Me₃SiOTf, 3.0 eq) dropwise at 0 °C. Causality: Me₃SiOTf acts as a Lewis acid to activate the carbonyl groups and facilitates both the initial condensation and the subsequent cyclization/dehydration cascade, while retaining the bromine atom from the α-haloketone.[10]

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity: A Versatile Synthetic Hub

The reactivity of this compound is dominated by the C-Br bond at the 3-position. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, making it an exceptionally valuable intermediate for introducing molecular diversity. The presence of the bromine atom alters the electron distribution of the quinoline ring, and its position is crucial for accessing specific derivatives.[11]

Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl substituents.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating aminoquinoline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery

The true value of this compound is realized in its application as a scaffold for biologically active molecules. The quinoline core is a well-established pharmacophore, and this specific substitution pattern has been explored for potent biological activity.

Lead Candidate for Prostaglandin F2α (PGF2α) Inhibitors

A significant application of this scaffold is in the development of inhibitors for Prostaglandin F2α (PGF2α).[12][13] PGF2α is a key signaling molecule involved in uterine contractions, and its inhibition is a therapeutic strategy for preventing preterm labor.[12] A Quantitative Structure-Activity Relationship (QSAR) study on 6-bromo-3-methylquinoline analogues identified key structural features for potent inhibition of the PGF2α receptor.[13] this compound serves as the foundational starting material for synthesizing libraries of these analogues through the cross-coupling reactions described previously.

Drug Discovery and Development Workflow

Caption: Drug discovery workflow utilizing this compound.

Broader Therapeutic Potential

Beyond PGF2α inhibition, the quinoline scaffold is associated with a wide range of pharmacological activities. The introduction of bromine can enhance lipophilicity and binding interactions, potentially improving efficacy.[11] Based on activities of related compounds, derivatives of this compound warrant investigation in areas such as:

-

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms.[8][14]

-

Antimicrobial Agents: The quinoline core is present in several classes of antibiotics.[8]

-

Anti-inflammatory Agents: Quinoline derivatives have shown potential in modulating inflammatory pathways.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. The following information is derived from supplier safety data and pertains to safe laboratory practices.

| Hazard Category | GHS Information |

| Pictogram(s) | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[2][15] H315: Causes skin irritation.[2] H320: Causes eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][15] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][15] |

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 66438-78-6) is more than just a chemical intermediate; it is a strategically designed building block for modern chemical synthesis and drug discovery. Its synthesis via robust methods like the Friedländer annulation, combined with the exceptional versatility of its C3-bromo substituent for cross-coupling chemistry, provides a reliable and efficient platform for creating diverse molecular libraries. Its demonstrated potential as a core scaffold for PGF2α inhibitors underscores its importance for researchers and scientists dedicated to developing novel therapeutics. This guide provides the foundational knowledge necessary to harness the full potential of this valuable compound in a research and development setting.

References

- BenchChem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

- PubMed. (2019). Recent Progress in the Synthesis of Quinolines.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Synblock. (n.d.). CAS 66438-78-6 | this compound.

- ChemicalBook. (n.d.). 3-BroMo-6-Methyl-quinoline | 66438-78-6.

- PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.

- PubMed. (2011). 3-haloquinolines by Friedländer reaction of α-haloketones.

- ACS Publications. (2011). 3-Haloquinolines by Friedländer Reaction of α-Haloketones.

- ResearchGate. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF.

- BenchChem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.

- Fluorochem. (n.d.). 6-Bromo-3-methylquinoline.

- ChemicalBook. (n.d.). 3-Bromoquinoline(5332-24-1) 1H NMR spectrum.

- BenchChem. (n.d.). 5-Bromo-6-methylquinoline | 65513-45-3.

- ChemicalBook. (n.d.). 6-Methylquinoline(91-62-3) 1H NMR spectrum.

Sources

- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 66438-78-6 | this compound - Synblock [synblock.com]

- 3. 3-BroMo-6-Methyl-quinoline | 66438-78-6 [chemicalbook.com]

- 4. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]

- 5. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-haloquinolines by Friedländer reaction of α-haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-Bromo-6-methylquinoline | 65513-45-3 | Benchchem [benchchem.com]

- 12. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

3-Bromo-6-methylquinoline molecular weight and formula C10H8BrN

An In-Depth Technical Guide to 3-Bromo-6-methylquinoline (C₁₀H₈BrN) for Advanced Research Applications

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its substituted quinoline core is a "privileged scaffold" that appears in a multitude of biologically active compounds. The strategic placement of a bromine atom at the 3-position and a methyl group at the 6-position offers a unique combination of electronic properties and reactive handles for synthetic diversification. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, covering its fundamental properties, a robust synthesis and characterization workflow, key chemical applications, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical, field-proven insights to empower researchers in leveraging this versatile molecule.

Core Physicochemical and Structural Properties

The identity and utility of a chemical intermediate are defined by its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| CAS Number | 66438-78-6 | [1] |

| Appearance | Pale solid (predicted) | N/A |

| Canonical SMILES | CC1=CC2=C(C=C1)N=CC(=C2)Br | [3] |

| InChIKey | IJWMQFNPEIICOS-UHFFFAOYSA-N | [3] |

The structure features a quinoline bicyclic system, which is inherently aromatic and planar. The methyl group at the 6-position is a weak electron-donating group, subtly influencing the electron density of the benzene ring. More critically, the bromine atom at the 3-position is a versatile synthetic handle. It deactivates the pyridine ring towards electrophilic substitution but serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, which is the cornerstone of its application in modern synthetic chemistry.

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

While multiple routes to quinolines exist, a common and adaptable strategy for this substitution pattern is the Gould-Jacobs reaction.[4] This approach builds the pyridine ring onto a pre-functionalized aniline. The causality for this choice rests on the commercial availability of the starting material, 4-methylaniline, and the high-yielding nature of the subsequent cyclization.

Caption: Generalized workflow for the synthesis of this compound.

Protocol 2.1: Representative Synthesis via Combes-type Reaction

This protocol is a representative example adapted from known quinoline syntheses. Researchers should perform their own optimization and safety assessment.

-

Reaction Setup: To a solution of 4-methylaniline (1.0 equiv.) in a suitable solvent (e.g., polyphosphoric acid), add 2-bromo-1,3-dicarbonyl compound (e.g., diethyl 2-bromomalonate) (1.1 equiv.) dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to 120-140 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using a dehydrating acid like PPA is to catalyze both the initial condensation and the subsequent intramolecular electrophilic cyclization onto the aniline ring.

-

Workup: Cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., concentrated NaOH or NH₄OH) until a precipitate forms. The choice of base is critical to ensure the product, which is basic, is in its free-base form for extraction.

-

Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x volumes). The multiple extractions ensure quantitative recovery of the product from the aqueous phase.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. This step is self-validating; fractions are collected and analyzed by TLC to pool only those containing the pure product.

Spectroscopic and Analytical Characterization

Unambiguous characterization is non-negotiable in drug discovery. A suite of spectroscopic methods must be employed to confirm the identity and purity of the synthesized this compound. While public data is limited, the expected spectral features can be reliably predicted.[5]

| Technique | Predicted Data / Expected Observations |

| ¹H NMR | Aromatic region (7.0-9.0 ppm) showing distinct signals for the quinoline protons. A singlet for the methyl group (~2.5 ppm). The proton at C2 will likely be the most downfield aromatic proton due to its proximity to the nitrogen and bromine. |

| ¹³C NMR | ~10 signals in the aromatic region (120-150 ppm). A signal for the C-Br bond (~115-125 ppm). A signal for the methyl carbon (~20-25 ppm). |

| Mass Spec (MS) | A characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio). The molecular ion peak [M]+ should be observed at m/z 221 and 223. |

| Infrared (IR) | Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1450-1600 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹). |

Protocol 3.1: Standard Characterization Workflow

-

Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] The choice of solvent is dictated by the sample's solubility and must not have signals that obscure key regions of the spectrum.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are usually sufficient, but 2D experiments (COSY, HSQC) can be used for definitive assignment.

-

Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[5]

-

MS Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula (C₁₀H₈BrN) by providing a highly accurate mass measurement.[5]

-

Purity Analysis (HPLC): Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A standard protocol would involve a C18 reverse-phase column with a water/acetonitrile mobile phase gradient. The system is self-validating as the purity is calculated from the integrated peak area of the product relative to the total peak area.

Caption: Workflow for structural elucidation and confirmation.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate. The bromine at the 3-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups. This synthetic flexibility is paramount in drug discovery for Structure-Activity Relationship (SAR) studies.

Recent research has highlighted the potential of 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α, a target for preventing preterm labor.[6][7] This underscores the relevance of this scaffold in developing novel therapeutics. The 3-bromo isomer serves as a key building block for creating libraries of related compounds for screening against this and other biological targets.

Caption: Synthetic diversification of the core scaffold.

Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The choice of catalyst and base is critical and often requires screening for optimal results; cesium carbonate is often more effective for less reactive substrates.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol. Degassing is essential to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the 3-aryl-6-methylquinoline derivative.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound and its relatives are classified as hazardous.[1] All handling must be performed with appropriate engineering controls and personal protective equipment.

| Hazard Category | Description & Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1][8] |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][9] |

| Eye Irritation | H320: Causes eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][8] |

| Engineering Controls | All manipulations must be performed in a certified chemical fume hood to avoid inhalation.[10] An eyewash station and safety shower must be readily accessible.[8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from strong oxidizing agents.[10] |

References

- Thermo Fisher Scientific. Safety Data Sheet: 3-Bromoquinoline.

-

PubChemLite. 6-bromo-3-methylquinoline (C10H8BrN). Available at: [Link]

-

PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Available at: [Link]

-

ResearchGate. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. Available at: [Link]

-

PubChemLite. This compound (C10H8BrN). Available at: [Link]

Sources

- 1. CAS 66438-78-6 | this compound - Synblock [synblock.com]

- 2. 3-Bromo-6-methylisoquinoline|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Physical properties of 3-Bromo-6-methylquinoline

An In-depth Technical Guide to the Physical Properties of 3-Bromo-6-methylquinoline

Foreword: As a vital heterocyclic intermediate in medicinal chemistry, this compound serves as a foundational scaffold for the synthesis of novel therapeutic agents. Its quinoline core is a "privileged structure," frequently appearing in compounds with a wide range of biological activities, while the bromine and methyl substituents offer strategic points for chemical modification.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, intended for researchers, scientists, and drug development professionals. While specific experimental data for this particular isomer is not extensively documented in public literature, this paper synthesizes available information, provides data from closely related analogs, and details the authoritative experimental protocols required for its full characterization.

Physicochemical & Structural Properties

This compound is a solid, heterocyclic aromatic compound. The strategic placement of the bromine atom at the 3-position and the methyl group at the 6-position influences its electronic properties, reactivity, and potential for intermolecular interactions—critical factors in drug design and synthesis. The bromine atom, for instance, provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecules.[2]

A summary of its core physicochemical properties is presented below.

| Property | Value / Expected Value | Source |

| Molecular Formula | C₁₀H₈BrN | [3] |

| Molecular Weight | 222.08 g/mol | [3] |

| CAS Number | 66438-78-6 | [3] |

| Appearance | Solid (Expected) | Inferred from analogs |

| Melting Point | Data not available; expected to be a solid at room temp. | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to have limited aqueous solubility but better solubility in polar aprotic organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from analogs[4][5] |

| Storage | Store in a dry, sealed place. | [3] |

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range (typically <1°C) suggests high purity, whereas a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point of a solid organic compound using a capillary-based apparatus.

Causality & Scientific Integrity: The basis of this technique lies in the precise determination of the temperature range over which the solid-to-liquid phase transition occurs. The sample is heated slowly to ensure thermal equilibrium between the sample, the heating block, and the thermometer, guaranteeing an accurate reading. A calibrated thermometer is essential for trustworthiness, linking the experimental measurement to a recognized standard.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Heating Profile:

-

Rapid Heating (Scouting): The sample is heated rapidly to obtain a coarse, approximate melting temperature.

-

Slow Heating (Accurate Determination): The apparatus is allowed to cool. A fresh sample is then heated rapidly to within 15-20°C of the scouted temperature. The heating rate is then reduced to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure of this compound. A combination of NMR, Mass Spectrometry, and IR spectroscopy provides a complete picture of the compound's atomic connectivity and functional groups.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Proton NMR) The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule.

-

Expected Spectrum:

-

Aromatic Region (δ 7.0-9.0 ppm): Six signals are anticipated, corresponding to the six protons on the quinoline ring system. Protons on the pyridine ring (positions 2, 4) will be the most deshielded (downfield) due to the electron-withdrawing effect of the nitrogen atom.[7]

-

Aliphatic Region (δ 2.0-3.0 ppm): A singlet corresponding to the three protons of the methyl group (-CH₃) at the 6-position is expected.[8]

-

¹³C NMR Spectroscopy (Carbon NMR) The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, one for each of the ten carbon atoms in the molecule.[7]

-

Expected Spectrum:

-

The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen and bromine atoms. The carbon atom bonded to bromine (C3) and the carbons in the pyridine ring will show characteristic shifts.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The compound must be fully soluble.[6]

-

Instrumentation: Spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

Data Processing: The acquired Free Induction Decay (FID) data is processed using a Fourier transform. The resulting spectrum is then phased and calibrated against the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[7]

Expected Spectrum: The key feature in the mass spectrum of this compound will be the molecular ion peak (M⁺•). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This "M/M+2" pattern is a definitive signature for a compound containing a single bromine atom.[7]

-

Expected Molecular Ion Peaks: [M]⁺• at m/z 221 and [M+2]⁺• at m/z 223.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via Gas Chromatography (GC-MS) for pure samples.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An ion detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths.

Expected Spectrum: The IR spectrum of this compound will show several characteristic absorption bands:

-

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic rings): A series of sharp peaks in the 1600-1450 cm⁻¹ region.[9]

-

C-H out-of-plane bending: Strong absorptions in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.[9]

-

C-Br stretching: Expected in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: A pressure arm is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, and the spectrum of the sample is recorded.

-

Background Correction: A background spectrum of the empty ATR crystal is taken and automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

Conclusion

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This guide provides a framework for its characterization, detailing the foundational physical properties and the authoritative experimental protocols required to measure them. While comprehensive experimental data for this specific isomer remains to be fully published, the principles, expected spectral features, and detailed methodologies outlined herein offer researchers a robust and scientifically-grounded approach to its analysis and utilization in drug discovery and development.

References

A comprehensive list of references will be compiled at the end of the document. The citations provided in-text correspond to this future list.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 66438-78-6 | this compound - Synblock [synblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

An In-depth Technical Guide to the Solubility of 3-Bromo-6-methylquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Recognizing the limited availability of direct experimental data for this specific molecule, this document establishes a predictive framework grounded in fundamental chemical principles. We leverage empirical solubility data from the closely related isomer, 6-Bromo-2-methylquinoline, to inform trends and expectations. The core of this guide is a detailed, field-proven experimental protocol for the precise determination of solubility, empowering researchers to generate reliable data in their own laboratories. This document is structured to provide not only theoretical understanding but also practical, actionable methodologies for scientists working with this compound.

Introduction and Molecular Profile

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds foundational to numerous pharmaceuticals, including antimalarials like quinine and chloroquine[1]. The quinoline scaffold is a key building block in drug discovery, and modifications to its structure, such as the addition of halogen and alkyl groups, are critical for tuning its physicochemical and biological properties.

The structure of this compound features:

-

A quinoline core : A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This imparts a degree of aromaticity and moderate polarity. The nitrogen atom provides a site for hydrogen bonding as an acceptor and introduces a weakly basic character[2].

-

A bromo group at position 3 : This electron-withdrawing group increases the molecule's molecular weight and polarizability, which can enhance van der Waals interactions.

-

A methyl group at position 6 : This electron-donating group slightly increases the lipophilicity of the molecule.

Understanding the solubility of this compound is paramount for its application in synthesis, purification, formulation, and biological screening, as it governs reaction kinetics, crystallization behavior, and bioavailability.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules[3][4]. For dissolution to be favorable, the energy required to break the solute's crystal lattice and create a cavity in the solvent must be compensated by the energy released from solute-solvent interactions.

For this compound, we can predict the following:

-

Polarity : The molecule possesses moderate polarity due to the nitrogen heteroatom and the C-Br bond. However, the large, fused aromatic ring system constitutes a significant nonpolar surface area.

-

Solute-Solvent Interactions :

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These solvents can engage in dipole-dipole interactions with the polar regions of the quinoline ring. Good solubility is generally expected.

-

Nonpolar Aromatic Solvents (e.g., Toluene): Strong π-π stacking interactions are possible between the solvent's benzene ring and the quinoline's aromatic system, suggesting high solubility.

-

Polar Protic Solvents (e.g., Alcohols): These solvents can act as hydrogen bond donors to the quinoline nitrogen. However, the bulky nonpolar structure of the solute may limit miscibility, especially with lower-chain alcohols like methanol.

-

Water : Very low solubility is expected due to the compound's predominantly nonpolar, hydrophobic character, which cannot overcome the strong hydrogen-bonding network of water[5].

-

Quantitative Solubility Analysis: A Case Study of the Isomer 6-Bromo-2-methylquinoline

The data below is extracted for the highest measured temperature, 323.15 K (50°C), to illustrate the range of solubility[6].

| Solvent | Solvent Type | Mole Fraction Solubility (x10⁻²) at 323.15 K | Predicted Solubility Class | Dominant Solute-Solvent Interaction |

| Toluene | Nonpolar Aromatic | 3.318 | Very Soluble | π-π Stacking |

| Ethyl Acetate | Polar Aprotic | 2.991 | Very Soluble | Dipole-Dipole |

| Acetone | Polar Aprotic | 2.764 | Very Soluble | Dipole-Dipole |

| Acetonitrile | Polar Aprotic | 2.528 | Soluble | Dipole-Dipole |

| DMF | Polar Aprotic | 2.220 | Soluble | Dipole-Dipole |

| n-Propanol | Polar Protic | 0.914 | Moderately Soluble | H-Bonding, van der Waals |

| Isopropanol | Polar Protic | 0.812 | Moderately Soluble | H-Bonding, van der Waals |

| Ethanol | Polar Protic | 0.390 | Sparingly Soluble | H-Bonding, van der Waals |

| Methanol | Polar Protic | 0.099 | Sparingly Soluble | H-Bonding, van der Waals |

| Water | Polar Protic | 0.003 | Insoluble | Dipole-Induced Dipole |

Analysis of Isomer Data:

-

The highest solubility was observed in toluene, confirming the importance of π-π stacking interactions[6].

-

High solubility was also found in polar aprotic solvents like ethyl acetate and acetone, driven by favorable dipole-dipole interactions[6].

-

Solubility decreases significantly in protic solvents (alcohols), with the trend being n-propanol > isopropanol > ethanol > methanol. This suggests that as the solvent's polarity and hydrogen-bonding capacity increase (and alkyl chain decreases), its ability to solvate the large, nonpolar quinoline structure diminishes.

-

As predicted, solubility in water is negligible[6].

It is reasonable to hypothesize that this compound will follow a similar pattern of solubility, although the absolute values will differ due to the distinct electronic and steric effects of the substituent positions.

Experimental Protocol: Isothermal Solubility Determination

To obtain definitive solubility data, a robust experimental approach is required. The following protocol is based on the widely accepted isothermal shake-flask method, consistent with OECD Guideline 105, adapted for organic solvents[7][8][9]. This method establishes equilibrium between the solid solute and the solvent at a constant temperature.

Materials and Equipment

-

This compound (solid, >97% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

Workflow Diagram

Caption: Isothermal shake-flask method workflow.

Step-by-Step Procedure

-

Preparation of Calibration Curve : a. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile). b. Perform a serial dilution to create a series of at least five calibration standards of known concentrations. c. Analyze these standards by HPLC to generate a calibration curve of detector response versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.99.

-

Sample Preparation : a. To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired organic solvent. b. Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation. c. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

Equilibration : a. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). b. Agitate the vials at a constant speed for a predetermined period. A minimum of 24 hours is recommended, but equilibrium should be confirmed by taking samples at different time points (e.g., 24h, 48h, 72h) and ensuring the measured concentration no longer changes.

-

Sampling and Analysis : a. Once equilibrium is reached, remove the vials from the shaker and let them stand undisturbed at the experimental temperature for at least 1 hour to allow the excess solid to settle. b. Carefully withdraw a sample of the clear supernatant using a syringe. c. Immediately pass the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles. d. Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the calibration curve. e. Analyze the diluted sample by HPLC.

-

Data Calculation : a. Using the regression equation from the calibration curve, determine the concentration of the diluted sample. b. Account for the dilution factor to calculate the concentration of the original, saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound[3][10][11].

Caption: Key factors influencing solubility.

-

Temperature : The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature[10][11]. This relationship should be determined experimentally for precise control over processes like crystallization.

-

Solvent Polarity : As demonstrated by the isomer data, the match between solute and solvent polarity is a primary driver of solubility.

-

Crystalline Form (Polymorphism) : Different crystalline forms (polymorphs) of the same compound can have different lattice energies and thus exhibit different solubilities. It is crucial to characterize the solid form being used.

Conclusion

While direct published solubility data for this compound is scarce, a robust predictive framework can be established by combining theoretical principles with empirical data from its isomer, 6-Bromo-2-methylquinoline. It is predicted that this compound will exhibit the highest solubility in nonpolar aromatic solvents (e.g., toluene) and polar aprotic solvents (e.g., ethyl acetate, acetone), with progressively lower solubility in alcohols and negligible solubility in water.

For researchers requiring precise quantitative data for applications such as process development or formulation, this guide provides a comprehensive, self-validating experimental protocol based on the isothermal shake-flask method. By following this methodology, scientists can confidently generate the high-quality solubility data essential for advancing their research and development objectives.

References

-

PubChem Compound Summary for CID 522885, 6-Bromo-2-methylquinoline. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

6-methyl quinoline. The Good Scents Company. (n.d.). Retrieved from [Link]

-

Showing Compound 6-Methylquinoline (FDB011115). FooDB. (2010). Retrieved from [Link]

-

Quinoline. Wikipedia. (2024). Retrieved from [Link]

-

Solubility of Organic Compounds. Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Journal of Chemical & Engineering Data. (2023). Retrieved from [Link]

-

13.3: Factors Affecting Solubility. Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Some Factors Affecting the Solubility of Polymers. ResearchGate. (2025). Retrieved from [Link]

-

Quinoline. Sciencemadness Wiki. (n.d.). Retrieved from [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. (n.d.). Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a source providing general chemistry experimental procedures.

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. (2023). Retrieved from [Link]

- Preparation and Properties of Quinoline. (n.d.). Retrieved from a source detailing quinoline chemistry.

-

Solubility testing in accordance with the OECD 105. FILAB. (n.d.). Retrieved from [Link]

-

Quinoline – Structure, Properties, and Applications. Mechotech. (n.d.). Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility. NCBI Bookshelf. (2023). Retrieved from [Link] dissolution-and-solubility/

-

OECD 105 - Water Solubility Test at 20°C. Analytice. (n.d.). Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a source providing general chemistry experimental procedures.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a source providing organic chemistry lab procedures.

-

Factors Affecting Solubility. AP Chemistry Complete Course - Lesson 10.3. (2020). YouTube. Retrieved from [Link]

-

E.4.10. [4.9] Solubility in organic solvents / fat solubility. IUCLID. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]

-

Report : Determination of Water Solubility. Regulations.gov. (2017). Retrieved from [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. uop.edu.pk [uop.edu.pk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ws [chem.ws]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. filab.fr [filab.fr]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Discovery and history of bromoquinolines

An In-depth Technical Guide to the Discovery and History of Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this vast chemical family, bromoquinolines represent a critical subclass, serving both as versatile synthetic intermediates and as potent bioactive molecules in their own right. The introduction of a bromine atom onto the quinoline core profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key functional group in the design of modern therapeutics. This guide provides a comprehensive exploration of the discovery and history of bromoquinolines, tracing their origins from the foundational syntheses of the quinoline ring to the development of specific bromination strategies and their subsequent application in drug discovery.

The Genesis: Foundational Synthesis of the Quinoline Core

The history of bromoquinolines is intrinsically linked to the initial discovery of methods to construct the parent quinoline ring system. The late 19th century saw a flurry of activity in heterocyclic chemistry, leading to the development of several named reactions that remain fundamental to this day. These methods provided the initial avenues to quinoline scaffolds, which could then be subjected to bromination or built from brominated precursors.

The Skraup Synthesis (1880)

The first widely recognized method for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup.[2] The archetypal Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid, to produce quinoline.[2][3]

The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5] This is followed by a Michael-type conjugate addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized to the aromatic quinoline.[3][5] While effective, the reaction is notoriously exothermic and can be violent if not controlled, often necessitating the use of a moderator like ferrous sulfate.[2][3]

Caption: The reaction cascade of the Skraup Synthesis.

The Doebner-von Miller Reaction (1881)

Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller developed a more versatile modification.[6] This reaction, also known as the Skraup-Doebner-von Miller synthesis, uses α,β-unsaturated carbonyl compounds directly, bypassing the need to generate acrolein in situ from glycerol.[4][6][7] This adaptation allows for the synthesis of a wider range of substituted quinolines by simply varying the starting aniline and the unsaturated carbonyl compound.[7] The mechanism is believed to proceed through a similar pathway involving conjugate addition, cyclization, and oxidation.[6][7]

The Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[4][8][9] The reaction first forms an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the quinoline product.[8][10] The choice of catalyst, often concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for the ring-closing step.[4][8]

The Gould-Jacobs Reaction (1939)

A significant advancement for medicinal chemistry was the Gould-Jacobs reaction, which provides a pathway to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[11][12][13] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[11][14] The initial condensation is followed by a high-temperature thermal cyclization to form the quinoline ring.[14] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core, a key scaffold in many antibacterial agents.[11][14]

The Emergence of Bromoquinolines: Core Synthetic Strategies

The development of bromoquinolines historically proceeded along two primary strategic lines: the direct electrophilic bromination of a pre-formed quinoline ring and the construction of the quinoline ring using a brominated starting material.

Caption: The two primary strategic pathways to bromoquinoline synthesis.

Strategy 1: Direct Electrophilic Bromination

The quinoline ring system can undergo electrophilic aromatic substitution. The reaction is generally regioselective, with substitution occurring preferentially on the electron-rich benzene ring at positions 5 and 8. Activating groups, such as a hydroxyl or amino group at C-8, can further direct bromination to the C-5 and C-7 positions.[15]

Causality Behind Experimental Choices: The choice of brominating agent and solvent system is critical for controlling the reaction's selectivity and preventing over-bromination. A less polar solvent can temper the reactivity of bromine. For activated systems like 8-hydroxyquinoline, the reaction can proceed rapidly, sometimes leading to di-substituted products like 5,7-dibromo-8-hydroxyquinoline even under mild conditions.[15][16]

Strategy 2: Synthesis from Brominated Precursors

This approach offers superior control over the final position of the bromine substituent. By starting with a commercially available bromoaniline, the bromine atom's location is pre-determined. For example, using 4-bromoaniline in a Skraup synthesis reliably yields 6-bromoquinoline.[17] This strategy is fundamental for producing specific isomers required for targeted drug synthesis.

Causality Behind Experimental Choices: The success of this strategy relies on the stability of the carbon-bromine bond under the often harsh conditions of classic quinoline syntheses (e.g., strong acid, high temperatures). Fortunately, the C-Br bond on the aromatic ring is robust enough to withstand these conditions, making this a reliable and widely used method.

Bromoquinolines in Modern Drug Development

Bromoquinolines are not merely synthetic curiosities; they are integral to the development of modern pharmaceuticals. The bromine atom serves as both a critical pharmacophore element and a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[18][19]

Biological Activity Profile

The introduction of bromine can significantly enhance the biological activity of a quinoline core. Halogens, particularly bromine, increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

| Bromoquinoline Derivative Class | Observed Biological Activity | Therapeutic Area | Reference(s) |

| 5- and 7-Bromo-8-hydroxyquinolines | Anticancer, Antifungal, Antitopoisomerase | Oncology, Infectious Disease | [20] |

| 6-Bromoquinolines | Precursors to anticancer and antimicrobial agents | Oncology, Infectious Disease | [17][21] |

| 5-Bromoquinolines | Precursors for antimalarial and anticancer drugs | Infectious Disease, Oncology | [18][22] |

| Nitrated Bromoquinolines | Potent antiproliferative and apoptotic effects | Oncology | [1] |

| Bromo-methoxyquinolines | Antiproliferative against various cancer cell lines | Oncology | [1][23] |

Role as Synthetic Intermediates

The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows chemists to use bromoquinolines as a scaffold, precisely installing new carbon-carbon or carbon-heteroatom bonds to build molecular complexity and explore structure-activity relationships (SAR).[18][19] This synthetic versatility makes bromoquinolines invaluable in modern medicinal chemistry programs.[1][18][19][24]

Key Experimental Protocols

The following protocols are representative of the historical and current methods used to synthesize bromoquinolines. They are presented for illustrative purposes and should be adapted with appropriate laboratory safety practices.

Protocol: Synthesis of 6-Bromoquinoline via Skraup Reaction

This protocol demonstrates the synthesis of a bromoquinoline from a brominated precursor.

Materials:

-

4-bromoaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional, as moderator)

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully combine 4-bromoaniline and glycerol.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled in an ice bath.

-

Add nitrobenzene to the mixture to act as the oxidizing agent.

-

Gently heat the reaction mixture in an oil bath. The reaction will become strongly exothermic. Maintain a controlled reflux for 3-4 hours.

-

After the reaction is complete, cool the mixture to room temperature. Carefully dilute the mixture with water.

-

Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide to precipitate the crude product and neutralize the acid.

-

Isolate the crude 6-bromoquinoline via steam distillation.

-

Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.

Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline via Direct Bromination

This protocol illustrates the direct bromination of an activated quinoline ring.

Materials:

-

8-hydroxyquinoline

-

Potassium bromide (KBr)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 8-hydroxyquinoline in dilute hydrochloric acid in a beaker with stirring.

-

In a separate flask, prepare a solution of bromine by dissolving it in an aqueous solution of potassium bromide.

-

Slowly add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution at room temperature.

-

A yellow precipitate of 5,7-dibromo-8-hydroxyquinoline will form immediately.

-

Continue stirring for 30 minutes after the addition is complete to ensure the reaction goes to completion.

-

Filter the precipitate using a Buchner funnel, wash thoroughly with water to remove any unreacted starting materials and acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

Conclusion

The journey of bromoquinolines from their conceptual origins in 19th-century heterocyclic chemistry to their current status as high-value compounds in drug discovery is a testament to the enduring power of organic synthesis. The foundational named reactions that first enabled the construction of the quinoline ring provided the platform upon which all subsequent discoveries were built. Modern synthetic chemists now have a robust toolbox, combining classic strategies with new technologies, to create a vast array of bromoquinoline derivatives. As researchers continue to probe the biological potential of this "privileged" scaffold, the bromoquinolines will undoubtedly remain central to the development of new medicines to combat a wide range of human diseases.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. ([Link])

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. ([Link])

-

Reitsema, R. H. (1948). The Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43-68. ([Link])

-

Verma, A., & Singh, J. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. ([Link])

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. ([Link])

-

Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. ([Link])

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. ([Link])

-

Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. ([Link])

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Khan, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. ([Link])

-

Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. ([Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. ([Link])

-

Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75–80. ([Link])

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. ([Link])

-

Martínez, R., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. ([Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. ([Link])

-

Jin, F., & Yang, T. (2019). Our strategy for the construction of 4-bromo quinolines and its applications. ResearchGate. ([Link])

-

Ökten, S., et al. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. ([Link])

-

Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. ([Link])

-

Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. ([Link])

-

Synfacts. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones. Thieme. ([Link])

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ([Link])

-

Adebayo, J. O., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. ([Link])

-

Royal Society of Chemistry. (2025). Dalton Transactions Blog. ([Link])

-

Patsnap. (n.d.). Synthesis method of 3-bromoquinoline compound. ([Link])

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. ([Link])

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. Gould-Jacobs Reaction [drugfuture.com]

- 13. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. acgpubs.org [acgpubs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]

- 18. nbinno.com [nbinno.com]

- 19. chemimpex.com [chemimpex.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. nbinno.com [nbinno.com]

- 23. researchgate.net [researchgate.net]

- 24. chemimpex.com [chemimpex.com]

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-Bromo-6-methylquinoline: Sourcing, Application, and Protocol for Drug Discovery

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets. Within this class, halo-substituted quinolines are of paramount importance, serving as versatile intermediates for the synthesis of more complex molecular architectures.

This compound (CAS No. 66438-78-6), with a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol , is a key building block for researchers and medicinal chemists.[1] The bromine atom at the 3-position is a particularly useful synthetic handle, strategically positioned for participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most notable of these is the Palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.[2][3] The methyl group at the 6-position provides an additional point for structure-activity relationship (SAR) studies, influencing the molecule's lipophilicity, metabolic stability, and steric profile.

This guide provides an in-depth overview of this compound, covering critical aspects of supplier selection, pricing, safety, and a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, a vital tool for drug development professionals.

Part 1: Supplier Vetting and Procurement Strategy

Sourcing high-quality starting materials is the foundation of reproducible and successful research. The purity of this compound can significantly impact reaction yields, impurity profiles, and the ultimate reliability of biological data. A rigorous supplier evaluation process is therefore not just recommended, but essential.

Key Criteria for Supplier Selection

When selecting a supplier, researchers must look beyond mere availability and price. The following criteria are critical for ensuring the quality and consistency of your starting material:

-

Purity Specification: Look for suppliers that provide a guaranteed purity level, typically ≥97% or ≥98% for research applications.[1][4]

-

Comprehensive Documentation: A reputable supplier will provide, upon request, a Certificate of Analysis (CoA) for the specific lot you are purchasing.[5] This document should detail the purity as determined by analytical methods like High-Performance Liquid Chromatography (HPLC) and include spectral data (¹H NMR) confirming the structure.[6]

-

Availability of Safety Data Sheets (SDS): The SDS is a critical document outlining the hazards, handling precautions, and emergency procedures for the compound.[7][8][9]

-

Consistency and Lot-to-Lot Variability: For long-term projects or scaled-up syntheses, inquire about the supplier's ability to provide consistent quality across different batches.

-

Technical Support: A supplier with knowledgeable technical support can be an invaluable resource for troubleshooting and providing additional data if needed.

Supplier and Pricing Overview

The following table provides a comparative summary of potential suppliers and indicative pricing for this compound. Prices are subject to change and may vary based on stock, purity, and geographical location. Researchers are advised to request formal quotes.

| Supplier | CAS Number | Purity | Available Quantities | Indicative Pricing (USD) | Reference |

| Synblock | 66438-78-6 | ≥98% | Bulk Quote | Request Quote | [1] |

| Fluorochem | 97041-63-9* | 97% | 100mg, 250mg, 1g | ~ | [4] |

| Fisher Scientific | 1416438-95-3** | N/A | 1g | $269.98 | [10] |

*Note: Fluorochem lists the isomer 6-Bromo-3-methylquinoline. **Note: Fisher Scientific lists the related compound 6-bromo-3-chloro-quinoline.

This table is for illustrative purposes. Always verify the exact isomer and CAS number with the supplier before purchasing.

Part 2: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures common in pharmaceutical compounds. This compound is an excellent substrate for this reaction, where the bromine atom is replaced by an aryl or heteroaryl group from a boronic acid or boronic ester partner.

Mechanism and Rationale

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[11][12] Understanding this mechanism is key to rational experimental design and troubleshooting.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial here, forming a boronate species that is more nucleophilic and readily undergoes transmetalation.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocol: Synthesis of 3-(Pyridin-3-yl)-6-methylquinoline

This protocol describes a representative Suzuki coupling of this compound with 3-pyridylboronic acid.

Materials and Reagents:

-

This compound (1.0 eq)

-

3-Pyridylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 3-pyridylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

-

Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The base is added as a solid.

-

-

Catalyst Pre-mixing: In a separate small vial, weigh out Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add a small amount of anhydrous dioxane to dissolve the catalyst and ligand.

-

Rationale: SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps, often leading to higher yields for challenging couplings.[11]

-

-

Inert Atmosphere: Seal the Schlenk flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

-

Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst. Maintaining an inert atmosphere is critical for reaction success.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 1 mL water per mmol of starting bromide) to the Schlenk flask via syringe. Stir the mixture to form a suspension.

-

Rationale: The mixed solvent system (dioxane/water) is effective at dissolving both the organic starting materials and the inorganic base.[12] Degassing the water removes dissolved oxygen.

-

-

Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step.[11]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(Pyridin-3-yl)-6-methylquinoline.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Bromoquinolines should be handled with appropriate care.

-

Hazard Identification: this compound and its analogues are typically classified as harmful if swallowed (Acute oral toxicity), and can cause skin and serious eye irritation.[4][7][8]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-